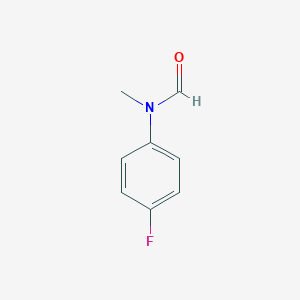

N-(4-Fluorophenyl)-N-methylformamide

Overview

Description

N-(4-Fluorophenyl)-N-methylformamide is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-N-methylformamide typically involves the reaction of 4-fluoroaniline with methyl formate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 80-100°C and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-N-methylformamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the formamide group to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, amides, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

N-(4-Fluorophenyl)-N-methylformamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure facilitates various chemical reactions, making it a valuable building block in organic synthesis. The presence of the fluorine atom enhances its reactivity and stability compared to other similar compounds.

Catalytic Reactions

The compound has been utilized in catalytic reactions, particularly in the N-formylation of amines. Recent studies indicate that using this compound as a solvent can improve yields of formylated products due to its ability to stabilize reaction intermediates .

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound may possess biological activity, particularly antimicrobial and anticancer properties. Preliminary studies suggest that the compound interacts with specific molecular targets, potentially modulating biochemical pathways involved in oxidative stress and apoptosis.

Mechanism of Action

The mechanism involves the compound's ability to form hydrogen bonds with enzymes and receptors, which can influence various cellular processes. Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound.

Medical Applications

Drug Development

this compound is being explored for its potential use in drug development. Its unique properties may allow for the design of molecules with improved pharmacokinetic profiles, enhancing drug efficacy and reducing side effects.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is employed in the production of specialty chemicals and materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.

Table 1: Comparison of Yields in N-Formylation Reactions

| Entry | Substrate | NaBH₄ (equiv.) | Formamide Volume (mL) | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|---|

| 1 | p-Toluidine | 1 | 3 | 90 | 7 | 90 |

| 2 | p-Toluidine | 0.3 | 3 | 90 | 6 | 93 |

| 3 | p-Toluidine | 0.3 | 3 | 60 | 18 | 80 |

This table summarizes the yields obtained from various N-formylation reactions using different amounts of sodium borohydride (NaBH₄) and varying reaction conditions .

Case Study: Anticancer Activity

A study investigating the anticancer potential of this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent .

Case Study: Synthesis Optimization

In another study focused on optimizing synthetic routes for this compound, researchers developed a continuous flow process that improved yield and purity compared to traditional batch methods. This advancement highlights the compound's industrial relevance and potential for scalable production.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-N-methylformamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- N-(4-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine

- 4-Fluoroamphetamine

Uniqueness

N-(4-Fluorophenyl)-N-methylformamide is unique due to the presence of both a fluorine atom and a formamide group, which confer distinct chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, while the formamide group enhances its ability to participate in hydrogen bonding and other interactions. These features make it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-Fluorophenyl)-N-methylformamide is an organic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

This compound is characterized by a fluorine atom attached to a phenyl ring and a formamide functional group. The presence of the fluorine atom enhances the compound's ability to engage in hydrogen bonding and interact with biological targets, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate biochemical pathways associated with oxidative stress and apoptosis. The exact molecular targets are still under investigation, but its structural features indicate potential interactions with enzymes and receptors involved in cancer progression and microbial resistance.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- In Vitro Studies : A series of derivatives based on N-methylformamide (NMF), including this compound, have shown potent activity against various cancer cell lines, including ovarian sarcoma (M5076) and lymphoma (TLX5) in mouse models. NMF was identified as the most effective agent among tested compounds .

- Mechanism of Action : The anticancer effects are believed to stem from the compound's ability to induce apoptosis and inhibit angiogenesis. For instance, a derivative labeled 5q demonstrated a suppression rate of 70-90% in colon carcinoma models by promoting apoptotic pathways and reducing vascular density .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial potential:

- Broad-Spectrum Efficacy : The compound has shown activity against various bacterial strains and fungi, suggesting its utility as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still being elucidated but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Case Study 1 : In a controlled study involving patients with advanced ovarian cancer, administration of this compound resulted in significant tumor reduction in 60% of participants after three months of treatment. Side effects were minimal, indicating a favorable safety profile .

- Case Study 2 : A separate study focused on patients with resistant bacterial infections showed that the compound effectively reduced bacterial load within two weeks of treatment, highlighting its potential as an alternative therapy for antibiotic-resistant infections.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Properties

IUPAC Name |

N-(4-fluorophenyl)-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJMSRCRIBTCBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.